N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
CAS No.: 714945-34-3
Cat. No.: VC7120969
Molecular Formula: C19H15ClN4O2S2
Molecular Weight: 430.93
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 714945-34-3 |
---|---|
Molecular Formula | C19H15ClN4O2S2 |
Molecular Weight | 430.93 |
IUPAC Name | N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C19H15ClN4O2S2/c20-14-7-2-1-6-13(14)12-21-18-19(23-16-9-4-3-8-15(16)22-18)24-28(25,26)17-10-5-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24) |
Standard InChI Key | VXPRSLPLFDNPCD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)Cl |
Introduction
N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound belonging to the quinoxaline derivative class. It is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K) signaling pathways. These pathways are implicated in various malignancies, including breast cancer, ovarian cancer, and glioblastomas.
Synthesis and Chemical Reactions
The synthesis of N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves a multi-step process. These reactions are carried out under controlled conditions to optimize yield and purity. Maintaining an inert atmosphere is crucial to prevent oxidation of sensitive intermediates. Reaction times can vary from several hours to overnight, depending on specific conditions.
Palladium-catalyzed cross-coupling reactions may be employed for further modifications of the compound. Similar quinoxaline derivatives are synthesized using methods that involve converting intermediates like N-(3-chloro-quinoxalin-2-yl)-sulfonamides into their amino counterparts using amines and pyridine bases such as lutidine .
Biological Activity and Applications
N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide acts primarily as a PI3K inhibitor. PI3K signaling pathways are critical in cell growth, survival, and metabolism, making them targets for cancer therapy. Compounds with similar structures have shown significant anticancer activity by blocking key signaling pathways involved in tumor growth and survival .
Anticancer Potential
The PI3K pathway is implicated in various cancers, and inhibitors like N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide offer potential therapeutic options. Research indicates that quinoxaline derivatives can exhibit potent anticancer effects by inhibiting these pathways .
Research Findings and Future Directions
Recent studies highlight the importance of quinoxaline derivatives in medicinal chemistry. These compounds have shown promise not only as anticancer agents but also in other therapeutic areas. For instance, quinoxaline sulfonamides have demonstrated antibacterial and antileishmanial activities, underscoring their versatility in drug development .
Future Research Directions
Future research should focus on optimizing the synthesis of N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide and exploring its therapeutic potential in clinical settings. Additionally, investigating the structure-activity relationship (SAR) of quinoxaline derivatives could lead to the development of more effective PI3K inhibitors .
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